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Compound Name: Acetyl Tributyl Citrate

Cat. No.: B1666534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers in medical devices and pharmaceutical packaging is a

critical determinant of end-product safety and performance. Traditional plasticizers, such as

phthalates like Di(2-ethylhexyl) phthalate (DEHP), have long been the industry standard.

However, concerns over their potential health risks have spurred the adoption of alternative

compounds. This guide provides an objective, data-driven comparison of the biocompatibility of

Acetyl Tributyl Citrate (ATBC), a bio-based plasticizer, with that of traditional plasticizers.

Executive Summary
Acetyl Tributyl Citrate (ATBC) generally exhibits a more favorable biocompatibility profile

compared to the traditional plasticizer DEHP. In vitro and in vivo studies consistently

demonstrate ATBC's lower cytotoxicity, superior hemocompatibility, and lack of genotoxic

potential. While DEHP has been shown to induce significant cytotoxic effects, elicit

inflammatory responses, and is classified as a reproductive toxicant, ATBC presents a safer

alternative for medical and pharmaceutical applications. However, it is important to note that at

high concentrations, ATBC can also exhibit some level of cytotoxicity.

Comparative Biocompatibility Data
The following tables summarize quantitative data from various biocompatibility assessments,

providing a direct comparison between ATBC and traditional plasticizers.
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Table 1: In Vitro Cytotoxicity
Plasticizer Cell Line Assay

Concentrati
on

Result (Cell
Viability %)

Reference

ATBC
TM3 (mouse

Leydig cells)
MTT Multiple

Concentratio

n-dependent

decrease

[1]

NIH-3T3

(mouse

fibroblast)

MTT Multiple

Concentratio

n-dependent

decrease

[1]

L929 (mouse

fibroblast)
Not specified Not specified

Generally

considered

non-cytotoxic

DEHP
L929 (mouse

fibroblast)
Not specified 0.1 mg/ml Cytotoxic

TM3 (mouse

Leydig cells)
MTT

500 mg/kg

b.w./day (in

vivo)

Known anti-

androgenic

effects

[1]

Note: Direct comparative percentage values for ATBC and DEHP on the same cell line under

identical conditions are limited in the reviewed literature. The data indicates trends of

cytotoxicity.

Table 2: Hemocompatibility
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Plasticizer Test
Result
(Hemolysis %)

Interpretation Reference

ATBC
Hemolysis Test

(spiked)

No significant

hemolysis

suppression

Less effective at

preventing

hemolysis

compared to

DEHP in this

specific test

DEHP
Hemolysis Test

(spiked)

Significant

hemolysis

suppression

Stabilizes red

blood cell

membranes

DEHT (DEHP

alternative)

RBC storage in

PAGGSM
0.38%

Close to DEHP

control

DEHP
RBC storage in

AS-1 (control)
0.32% Low hemolysis

Note: Data for direct hemolysis comparison of PVC plasticized with ATBC versus DEHP is not

readily available in the reviewed literature. The available data on spiked hemolysis tests

suggests DEHP has a stronger membrane-stabilizing effect.

Table 3: Genotoxicity
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Plasticizer Assay
Metabolic
Activation

Result Reference

ATBC
Ames Test (S.

typhimurium)
With and Without Non-mutagenic

Mouse

Lymphoma

Assay

With and Without Non-mutagenic

In vivo/in vitro

UDS
N/A Negative

In vitro

Chromosomal

Aberration

Not specified Negative

DEHP Not specified Not specified

Classified as a

reproductive

toxicant

[1]

Table 4: In Vivo Toxicity
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Plasticizer Species Dose Key Findings Reference

ATBC Rat 500 mg/kg

Significant

reduction in liver

weight

[1]

Rat 1000 mg/kg/day

Increased liver

weights and

hepatic

hypertrophy

DEHP Rat
500 mg/kg/d for

8 weeks

Increased levels

of inflammatory

cytokines (IL-1β,

TNF-α)

Mouse Not specified

Exaggerated

allergen-related

neutrophilic

inflammation

Experimental Protocols
Detailed methodologies for key biocompatibility assays are outlined below, based on

international standards.

In Vitro Cytotoxicity: Elution Test (ISO 10993-5)
This test evaluates the cytotoxicity of extractable substances from a material.

Sample Preparation: The test material is extracted in a sterile, chemically inert, closed

container using a cell culture medium (with serum as the preferred vehicle) at a ratio of

surface area or mass to the volume of the extraction vehicle as specified in ISO 10993-12.

Extraction is typically performed for 24 hours at 37°C.[2]

Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in a 96-well

plate until a sub-confluent monolayer is formed.[2]
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Exposure: The culture medium is replaced with the prepared extracts of the test material.

Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene)

controls are run in parallel.

Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72

hours.[2]

Assessment: Cell viability is assessed quantitatively using methods like the MTT assay,

which measures mitochondrial activity, or qualitatively by microscopic examination for

changes in cell morphology. A reduction in cell viability of more than 30% is generally

considered a cytotoxic effect.

Hemocompatibility: Hemolysis Assay (ASTM F756)
This assay determines the hemolytic properties of materials that come into contact with blood.

Sample Preparation: The test material is prepared as either a direct contact sample or as an

extract in a suitable solvent (e.g., saline).

Blood Preparation: Freshly collected human blood, anticoagulated with citrate, is diluted with

a saline solution.

Exposure: The prepared material (direct contact or extract) is incubated with the diluted

blood at 37°C for a specified time. Positive (e.g., water) and negative (e.g., saline) controls

are included.

Centrifugation: After incubation, the samples are centrifuged to separate the plasma from the

red blood cells.

Analysis: The amount of hemoglobin released into the plasma is measured

spectrophotometrically. The percentage of hemolysis is calculated relative to the positive

control. A hemolytic index of 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic,

and >5% is considered hemolytic.[3]

Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test)
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This test assesses the mutagenic potential of a substance by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.[4][5]

Strain Preparation: Several strains of S. typhimurium with different mutations in the histidine

operon are used.

Metabolic Activation: The test is performed both with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.[4]

Exposure: The bacterial strains are exposed to various concentrations of the test substance

in the presence of a minimal amount of histidine.

Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine and

incubated for 48-72 hours.

Evaluation: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant, dose-dependent increase in the number of

revertant colonies compared to the negative control indicates a mutagenic potential.[5]

Visualizations
Experimental Workflow: In Vitro Cytotoxicity (Elution
Method)
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Caption: Workflow for the In Vitro Cytotoxicity Elution Test (ISO 10993-5).

Signaling Pathway: DEHP and PPARγ Activation
DEHP and its primary metabolite, MEHP, are known to act as agonists for Peroxisome

Proliferator-Activated Receptors (PPARs), particularly PPARγ. This interaction can lead to the
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modulation of gene expression related to lipid metabolism and inflammation, potentially

contributing to some of the observed toxicities.
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Caption: Simplified signaling pathway of DEHP/MEHP-mediated PPARγ activation.[6][7]
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The available data strongly supports the superior biocompatibility of ATBC when compared to

traditional phthalate plasticizers like DEHP. ATBC consistently demonstrates lower toxicity

across a range of key biocompatibility endpoints. For manufacturers in the medical device and

pharmaceutical industries, the substitution of DEHP with ATBC represents a significant step

towards enhancing product safety and mitigating potential health risks for patients. While ATBC

is a favorable alternative, it is essential to consider that biocompatibility is also dependent on

concentration and specific application. Therefore, thorough testing of the final product remains

a critical aspect of regulatory compliance and patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Analyzing the potential targets and mechanisms of liver damage induced by acetyl tributyl
citrate plasticizer using network toxicology, molecular docking and in vitro experiments -
PMC [pmc.ncbi.nlm.nih.gov]

2. CleanControlling: Cytotoxicity tests on medical devices [cleancontrolling.com]

3. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]

4. Ames test - Wikipedia [en.wikipedia.org]

5. microbiologyinfo.com [microbiologyinfo.com]

6. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARγ/PTEN/AKT pathway in
differentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Monoethylhexyl Phthalate Elicits an Inflammatory Response in Adipocytes Characterized
by Alterations in Lipid and Cytokine Pathways - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Biocompatibility of ATBC
and Traditional Plasticizers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666534#biocompatibility-assessment-of-atbc-in-
comparison-to-traditional-plasticizers]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1666534?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12307183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12307183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12307183/
https://www.cleancontrolling.com/en/news/newsdetails/cytotoxicity-tests-on-medical-devices
https://5595035.fs1.hubspotusercontent-na1.net/hubfs/5595035/Cerakote%20Biocompatibility%20Test%20Results/Hemolysis%20Test.pdf
https://en.wikipedia.org/wiki/Ames_test
https://microbiologyinfo.com/ames-test/
https://pubmed.ncbi.nlm.nih.gov/31163220/
https://pubmed.ncbi.nlm.nih.gov/31163220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5381996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5381996/
https://www.benchchem.com/product/b1666534#biocompatibility-assessment-of-atbc-in-comparison-to-traditional-plasticizers
https://www.benchchem.com/product/b1666534#biocompatibility-assessment-of-atbc-in-comparison-to-traditional-plasticizers
https://www.benchchem.com/product/b1666534#biocompatibility-assessment-of-atbc-in-comparison-to-traditional-plasticizers
https://www.benchchem.com/product/b1666534#biocompatibility-assessment-of-atbc-in-comparison-to-traditional-plasticizers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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